molecular formula C12H11NO3 B6604125 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester CAS No. 947739-66-4

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester

Cat. No.: B6604125
CAS No.: 947739-66-4
M. Wt: 217.22 g/mol
InChI Key: HRBVVSOFSLPAOY-YFHOEESVSA-N
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Description

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester is an organic compound with the molecular formula C12H11NO3 It is a derivative of cinnamic acid, characterized by the presence of a cyano group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Cyano-3-(4-oxo-phenyl)-acrylic acid ethyl ester.

    Reduction: 2-Amino-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester.

    Substitution: 2-Cyano-3-(4-alkoxy-phenyl)-acrylic acid ethyl ester.

Scientific Research Applications

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-methoxy-phenyl)-acrylic acid ethyl ester
  • 2-Cyano-3-(4-chloro-phenyl)-acrylic acid ethyl ester
  • 2-Cyano-3-(4-aminophenyl)-acrylic acid ethyl ester

Uniqueness

2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid ethyl ester is unique due to the presence of the hydroxy group, which imparts specific reactivity and biological activity. The hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive molecule compared to its methoxy, chloro, and amino analogs .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVVSOFSLPAOY-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223939
Record name Ethyl (2Z)-2-cyano-3-(4-hydroxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947739-66-4
Record name Ethyl (2Z)-2-cyano-3-(4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947739-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2Z)-2-cyano-3-(4-hydroxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g of 4-hydroxybenzaldehyde, 31.7 g of ethyl cyanoacetate, 4.5 ml of acetic acid and 1.9 g of ammonium acetate were refluxed in 100 ml of ethyl alcohol for 4 hours with heating. After the reaction, the reaction solution was poured into 500 ml of ice water to separate crystals. The resulting crystals were recrystallized from 400 ml of methyl alcohol to obtain 65 g of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate having a melting point of 89° to 91° C. 10.9 g of the resulting compound and 4.3 g of pyridine were dissolved in 100 ml of tetrahydrofuran, and 4.5 g of acryloyl chloride was added dropwise thereto. The reaction was carried out for 2 hours while maintaining the reaction temperature below 40° C. After the reaction, the reacting solution was poured into ice water to separate crystals, and the resulting crystals were recrystallized from 100 ml of methyl alcohol to obtain 11 g of the desired compound having a melting point of 82° to 85° C. The identification of the compound was carried out using IR spectrum, NMR spectrum and elemental analysis.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-hydroxybenzaldehyde (30 g), ethyl cyanoacetate (31.7 g), acetic acid (4.5 ml) and ammonium acetate (1.9 g) were refluxed in ethyl alcohol (100 ml) for 4 hours with heating. After the reaction, the reacting solution was poured into 500 ml of ice-cold water to separate crystals. The resulting crystals were recrystallized from methyl alcohol (400 ml) to obtain 65 g of ethyl-2-cyano-3-(4-hydroxyphenyl)acrylate which melted at 89°-91° C. The resulting compound (10.9 g) and pyridine (4.3 g) were dissolved in tetrahydrofuran (100 ml), and acryloyl chloride (4.5 g) was added dropwise thereto. The reaction was carried out for 2 hours while keeping the reaction temperature below 40° C. After the reaction, the reacting solution was poured into ice-cold water to separate crystals, and the resulting crystals were recrystallized from methyl alcohol (100 ml) to obtain 11 g of the desired product which melted at 82°-85° C. The resulting compound was confirmed by the results of IR, NMR and elementary analysis.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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